cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Description
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: 187752-72-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the methyl group contributes to steric and electronic effects. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-methylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Structure and Formula
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Key Functional Groups : Piperidine ring, carboxylic acid, and Boc group
Synthesis Overview
The synthesis of cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid generally involves:
- Formation of the piperidine ring through cyclization.
- Introduction of the methyl group at the 4-position via alkylation.
- Protection of the amine group using Boc-Cl.
- Carboxylation at the 2-position.
This multi-step process allows for selective functionalization while maintaining structural integrity, crucial for pharmaceutical applications.
Medicinal Chemistry
This compound serves as a precursor in synthesizing various biologically active compounds. Its applications include:
- Anticonvulsant Agents : Used as an intermediate in synthesizing selective histamine H3 receptor antagonists, which have potential applications in treating allergies and sleep disorders.
- CNS Active Compounds : The compound is explored for its role in developing drugs targeting the central nervous system (CNS), including analgesics and anxiolytics .
Material Science
Emerging research indicates potential applications of Boc-4-methyl-pipecolinic acid derivatives in material science:
- Self-Assembling Structures : Studies have demonstrated the self-assembly behavior of amphiphiles derived from this compound, suggesting their use in drug delivery systems and nanotechnology.
While specific biological activity data for this compound is limited, related piperidine derivatives have shown significant biological properties:
Table 1: Comparison of Biological Activities of Piperidine Derivatives
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Cis-1-(Boc)-4-methylpiperidine-2-carboxylic acid | Antimicrobial (potential) | TBD |
| 4-Methylpiperidine-3-carboxylic acid | Antibacterial | 0.025 |
| 1-(Boc)-3-methylpiperidine-2-carboxylic acid | CNS activity (potential) | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Case Study 1: Synthesis of Histamine H3 Receptor Antagonists
In a study focused on developing novel antihistamines, this compound was utilized as a key intermediate. The resulting compounds demonstrated enhanced potency and selectivity against histamine receptors, showcasing its utility in pharmaceutical development .
Case Study 2: Self-Assembling Amphiphiles
Research into the self-assembly properties of Boc-4-methyl-pipecolinic acid-based amphiphiles revealed their potential for creating drug delivery vehicles. These materials exhibited unique structural properties that could be harnessed for targeted therapies in cancer treatment.
Mechanism of Action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various chemical transformations, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
Ring Size and Functional Group Comparisons
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups : Fluorinated analogs like cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 586375-35-1) exhibit higher polarity and metabolic stability due to fluorine’s electronegativity, contrasting with the methyl group’s lipophilic nature .
- Molecular Weight: Compounds like C₁₃H₂₁NO₄ (CAS: 1262396-32-6) have marginally higher molecular weights (255.31 vs. 243.30), impacting solubility and crystallization behavior .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Boc-group integration at δ 1.4 ppm) and cis stereochemistry via coupling constants (J = 8–12 Hz for adjacent protons) .
- IR spectroscopy : Carboxylic acid C=O stretch (≈1700 cm⁻¹) and Boc-group carbonyl (≈1680 cm⁻¹) verify functional groups.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect hydrolyzed Boc byproducts .
What strategies mitigate Boc-group deprotection during downstream derivatization reactions?
Advanced Research Focus
The Boc group is acid-labile; stability during reactions requires:
- pH control : Maintain neutral to mildly acidic conditions (pH 4–6) to avoid premature cleavage.
- Temperature modulation : Limit reactions to ≤50°C in acidic media.
- Alternative coupling reagents : Use EDC/HOBt instead of TFA for amide bond formation to preserve Boc .
- Real-time monitoring : Track Boc integrity via in situ IR or LC-MS .
How should researchers handle and store this compound to ensure long-term stability?
Q. Basic Research Focus
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) and work in fume hoods to avoid inhalation (H335) .
- Solubility : Dissolve in DMSO or dichloromethane for reactions; avoid prolonged exposure to protic solvents (e.g., MeOH) .
How can computational modeling guide the design of analogs with enhanced bioactivity?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes or receptors) by modeling the carboxylic acid and Boc group’s interactions .
- QSAR analysis : Correlate substituent effects (e.g., methyl group position) with activity using Hammett σ values or molecular descriptors .
- MD simulations : Assess conformational flexibility in physiological conditions (CHARMM force fields) to optimize pharmacokinetics .
What experimental approaches validate the compound’s role in medicinal chemistry workflows?
Q. Advanced Research Focus
- In vitro assays : Test inhibitory activity against proteases or kinases using fluorescence-based assays (e.g., FRET substrates) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life .
- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (IC₅₀) and selectivity .
How do researchers address low yields in the final hydrolysis step of the synthesis?
Advanced Research Focus
Low yields often stem from incomplete nitrile hydrolysis or Boc degradation. Mitigation strategies:
- Stepwise quenching : Neutralize excess HCl with NaHCO₃ before isolating the product to minimize acid exposure .
- Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reagent mixing in biphasic systems .
- Alternative conditions : Explore enzymatic hydrolysis (nitrilase) under mild pH/temperature for higher selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
